

7-Bromoisochroman: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **7-Bromoisochroman**

Cat. No.: **B172178**

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Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of **7-Bromoisochroman**, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and key synthetic applications, with a focus on its potential role in the development of novel therapeutics. Experimental protocols and visual diagrams are provided to facilitate its practical application in the laboratory.

Commercial Availability and Physicochemical Properties

7-Bromoisochroman is commercially available from several fine chemical suppliers. It is typically supplied as a solid with a purity of 98% or higher, suitable for a range of research and development applications.

Table 1: Commercial Availability of **7-Bromoisochroman**

Supplier	Catalog Number	Purity
Sigma-Aldrich	-	≥98%
BLD Pharm	BD236313	98%
ChemScene	CS-0119877	98%

Table 2: Physicochemical Properties of **7-Bromoisochroman**

Property	Value
CAS Number	149910-98-5
Molecular Formula	C ₉ H ₉ BrO
Molecular Weight	213.07 g/mol
Appearance	Off-white to light yellow solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of 7-Bromoisochroman

While a specific, detailed experimental protocol for the synthesis of **7-Bromoisochroman** is not readily available in peer-reviewed literature, a plausible synthetic route involves the intramolecular cyclization of 2-(4-bromophenyl)ethanol. This transformation can be achieved under acidic conditions, following a general procedure for the synthesis of isochroman derivatives.

Experimental Protocol: Synthesis of 7-Bromoisochroman (Adapted from general isochroman synthesis methods)

Materials:

- 2-(4-bromophenyl)ethanol
- Paraformaldehyde
- p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
- Toluene or other suitable aprotic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add 2-(4-bromophenyl)ethanol (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
- Add a sufficient amount of toluene to dissolve the starting materials.
- Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
- Continue refluxing until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford **7-Bromoisochroman**.

Note: This is an adapted protocol and may require optimization for yield and purity.

Applications in Drug Development

The chemical structure of **7-Bromoisochroman**, featuring a privileged isochroman scaffold and a reactive bromine handle, makes it a versatile intermediate for the synthesis of novel bioactive molecules. Two key areas of application are its use in palladium-catalyzed cross-coupling reactions and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of **7-Bromoisochroman** can readily participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. This reaction is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Table 3: Representative Reagents and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component	Example
Aryl Bromide	7-Bromoisochroman
Boronic Acid/Ester	Phenylboronic acid, 4-methoxyphenylboronic acid, etc.
Palladium Catalyst	Pd(PPh ₃) ₄ , PdCl ₂ (dppf), Pd(OAc) ₂ with a suitable phosphine ligand
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄
Solvent System	Dioxane/water, Toluene/water, DMF/water
Reaction Temperature	80-120 °C

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoisochroman (Representative Procedure)

Materials:

- **7-Bromoisochroman** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Standard Schlenk line or glovebox for inert atmosphere techniques
- Magnetic stirrer and heating block or oil bath

Procedure:

- To a Schlenk flask, add **7-Bromoisochroman** (1.0 eq), the desired arylboronic acid (1.2 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and K_2CO_3 (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-isochroman derivative.[1]

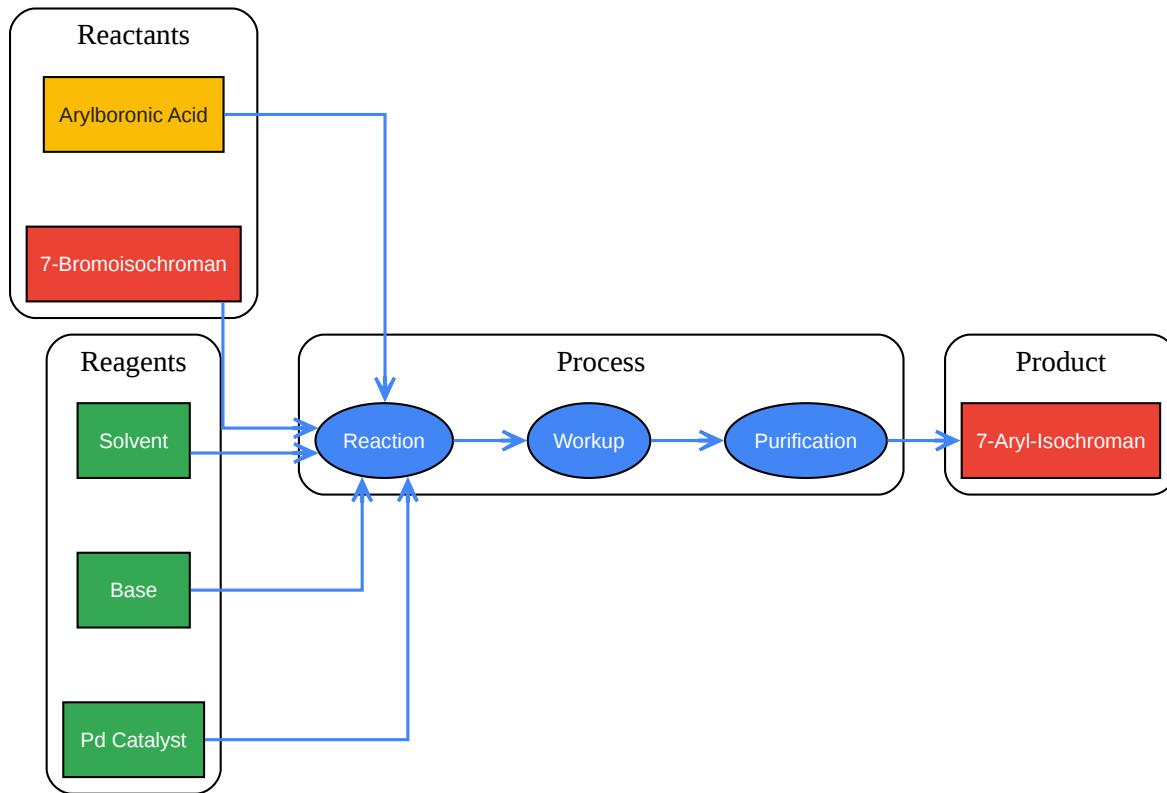
Building Block for PROTAC Linkers

PROTACs are bifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The bromine atom in **7-Bromoisochroman** can serve as a reactive handle for its incorporation into PROTAC linkers, either directly or after conversion to other functional groups.

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. The bromo-functionalized isochroman can be introduced at various stages of this synthesis.

Visual Diagrams

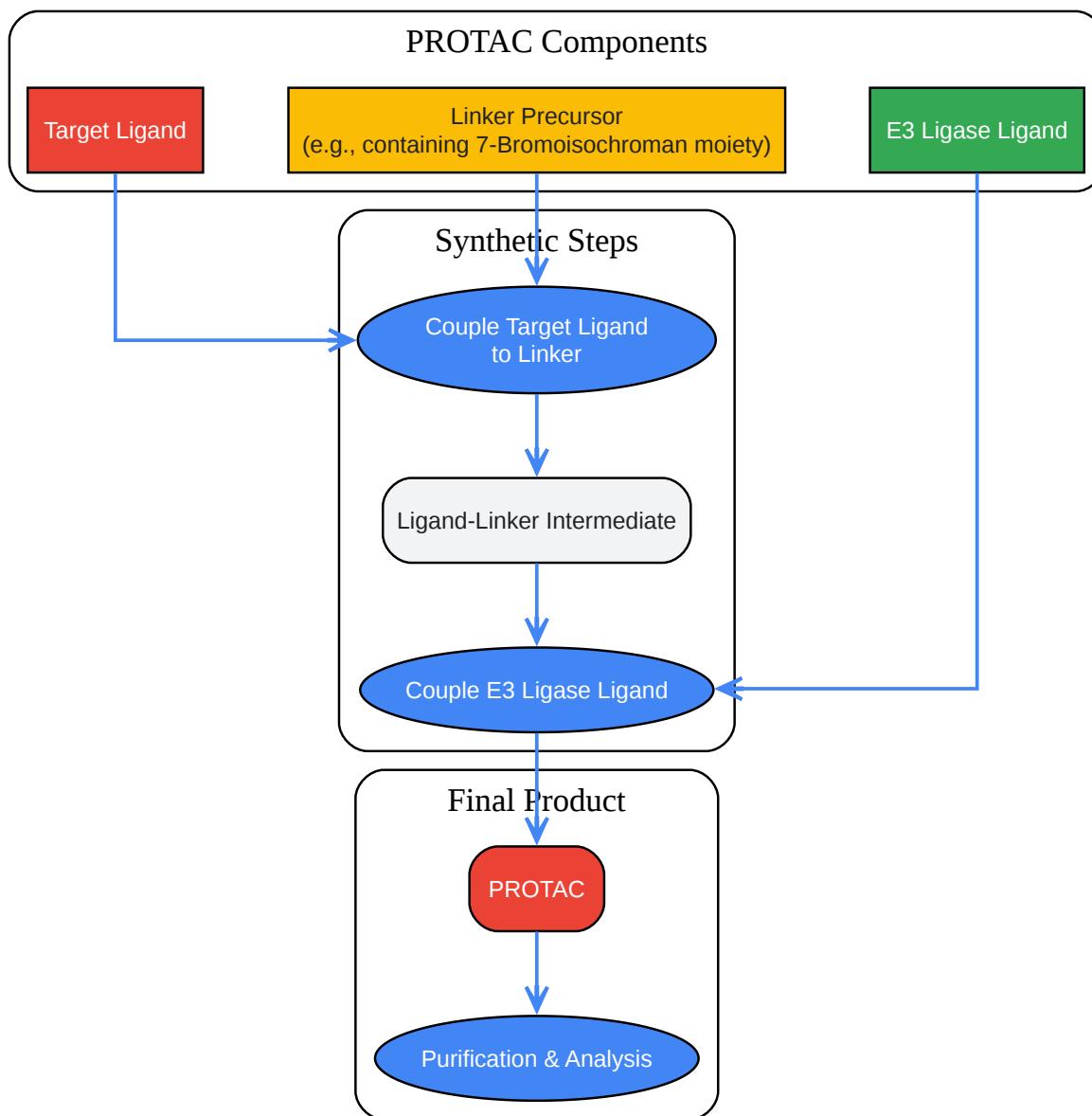
Synthetic Workflow for 7-Aryl-Isochroman via Suzuki Coupling



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Caption: Synthetic workflow for the preparation of 7-Aryl-Isochroman derivatives via Suzuki-Miyaura cross-coupling.

General PROTAC Synthesis Workflow



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Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the incorporation of a linker precursor.

This technical guide provides a foundational understanding of **7-Bromoisochroman** for its application in contemporary drug discovery and development. The provided protocols and diagrams are intended to serve as a practical resource for researchers in the field.

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References

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